2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrocycloocta[b]thiophene core, which is known for its stability and reactivity. The presence of multiple functional groups, such as the dimethoxyphenyl and acryloyl groups, makes this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the hexahydrocycloocta[b]thiophene core, followed by the introduction of the dimethoxyphenyl and acryloyl groups through a series of reactions such as Friedel-Crafts acylation, amidation, and thiolation. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The presence of reactive functional groups allows for substitution reactions, where specific groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
2-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Researchers study its pharmacological properties and its ability to modulate specific biological pathways.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 2-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE
- 2-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 2-[({[3-(3,4-DIMETHOXYPHENYL)ACRYLOYL]AMINO}CARBOTHIOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and its hexahydrocycloocta[b]thiophene core This structure imparts unique reactivity and stability, making it distinct from other similar compounds
Properties
Molecular Formula |
C23H27N3O4S2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C23H27N3O4S2/c1-29-16-11-9-14(13-17(16)30-2)10-12-19(27)25-23(31)26-22-20(21(24)28)15-7-5-3-4-6-8-18(15)32-22/h9-13H,3-8H2,1-2H3,(H2,24,28)(H2,25,26,27,31)/b12-10+ |
InChI Key |
CLXPAPBOSOKMRR-ZRDIBKRKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(=S)NC2=C(C3=C(S2)CCCCCC3)C(=O)N)OC |
Origin of Product |
United States |
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